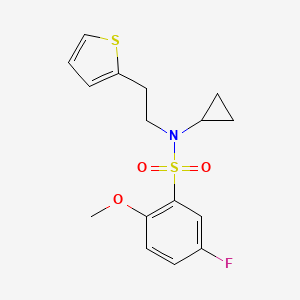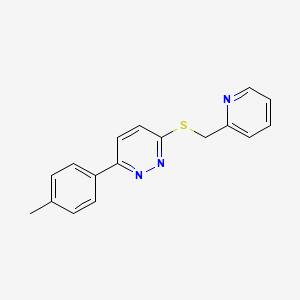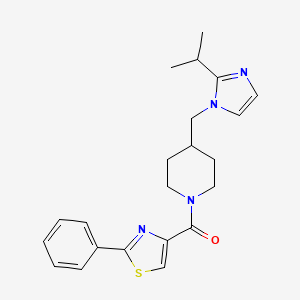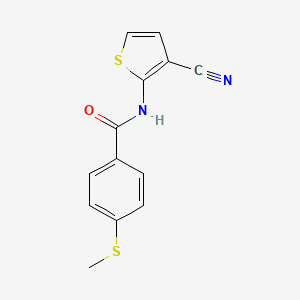![molecular formula C17H14BrFN2O2 B2801139 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione CAS No. 355134-73-5](/img/structure/B2801139.png)
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H14BrFN2O2 . It has a molecular weight of 377.21 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Specific synthesis methods for this compound were not found in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine-2,5-dione ring attached to a 4-bromophenyl group and a 4-fluorobenzyl group . Further structural analysis was not found in the available resources.Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 575.4±50.0 °C, and its predicted density is 1.57±0.1 g/cm3 . The predicted pKa value is 4.89±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione is a compound that belongs to a class of organic compounds known for their intriguing chemical and physical properties, which find applications in various fields of scientific research. Notably, this compound is structurally related to pyrrolidine-2,5-diones, which have been extensively studied for their synthetic utility and biological activities.
A study by Ali et al. (2015) outlines the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives through an addition reaction between amines and a thiol, highlighting the versatility of pyrrolidine-2,5-dione derivatives in chemical synthesis. The derivatives containing a terminal acetylene moiety were further functionalized, demonstrating the compound's utility as a precursor for various organic transformations (Ali et al., 2015).
Material Science and Polymer Chemistry
In material science, pyrrolidine-2,5-dione derivatives have been incorporated into polymers for their luminescent properties. For instance, Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence and potential for electronic applications due to their excellent solubility and optical properties (Zhang & Tieke, 2008).
Additionally, polymers featuring tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units have been synthesized, showcasing deeply colored materials with potential for use in optoelectronic devices due to their solubility in common organic solvents and distinctive optical and electrochemical properties (Welterlich, Charov, & Tieke, 2012).
Biological Applications
While direct studies on this compound's biological activities are scarce, related compounds have been explored for their medicinal properties. Pyrrolidine-2,5-diones serve as scaffolds for developing anticonvulsant and antimicrobial agents, indicating potential areas of application for derivatives like this compound. For example, compounds derived from pyrrolidine-2,5-diones have shown promise in the synthesis of N-Mannich bases with significant anticonvulsant activity (Obniska, Rzepka, & Kamiński, 2012).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYALAHMMRPDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2801060.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)


![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)



![N-(3-chlorophenyl)-2-(5-chlorothien-2-yl)-8-methyl-9-oxo-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2801077.png)

